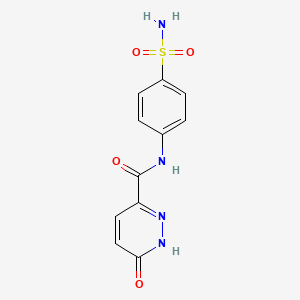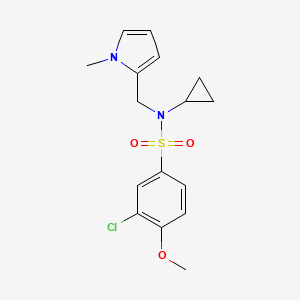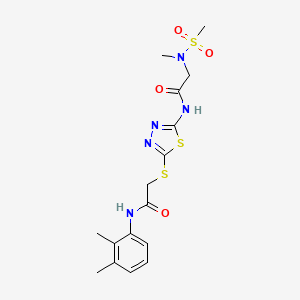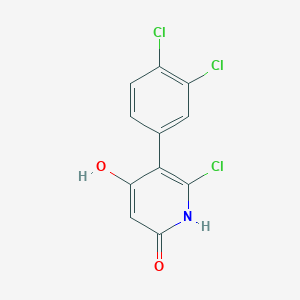![molecular formula C13H10BrN3 B2694780 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine CAS No. 478249-02-4](/img/structure/B2694780.png)
3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
“3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
A one-pot methodology has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through the three-component reaction of amino pyrazoles, enaminones (or chalcone), and sodium halides . The reaction proceeded through a cyclocondensation reaction between amino pyrazoles with enaminones/chalcone in the presence of K2S2O8 followed by oxidative halogenations by NaX-K2S2O8 .Chemical Reactions Analysis
The synthesis of “3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine” involves a tandem cyclization/halogenation reaction . This reaction is useful for synthesizing 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]-pyrimidines employing NaBr .Wissenschaftliche Forschungsanwendungen
Antimetabolites in Purine Biochemical Reactions
Pyrazolo[1,5-a]pyrimidines, such as 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .
Antitrypanosomal Activity
This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity . They can be used in the treatment of diseases caused by trypanosomes .
Antischistosomal Activity
Pyrazolo[1,5-a]pyrimidines also exhibit antischistosomal activity . Schistosomiasis is a disease caused by parasitic flatworms called schistosomes .
HMG-CoA Reductase Inhibitors
These compounds can act as HMG-CoA reductase inhibitors . This makes them potentially useful in the treatment of high cholesterol .
COX-2 Selective Inhibitors
Pyrazolo[1,5-a]pyrimidines can function as COX-2 selective inhibitors . This means they could be used in the treatment of inflammation and pain .
AMP Phosphodiesterase Inhibitors
These compounds can inhibit AMP phosphodiesterase . This could make them useful in the treatment of conditions like asthma and chronic obstructive pulmonary disease .
KDR Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines can act as KDR kinase inhibitors . This could potentially make them useful in cancer treatment .
Antimicrobial Agents
The compound 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine, which is related to 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, exhibits a broad spectrum of antimicrobial action . This suggests that 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine could also have potential as an antimicrobial agent .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c1-9-12(14)13-15-8-7-11(17(13)16-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJYWSQWRAUOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320148 | |
| Record name | 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
478249-02-4 | |
| Record name | 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2694698.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2694699.png)

![4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2694701.png)

![2-(4-fluorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2694704.png)







![3-[(4-Bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide](/img/structure/B2694720.png)